Cas no 2090945-51-8 (2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine)

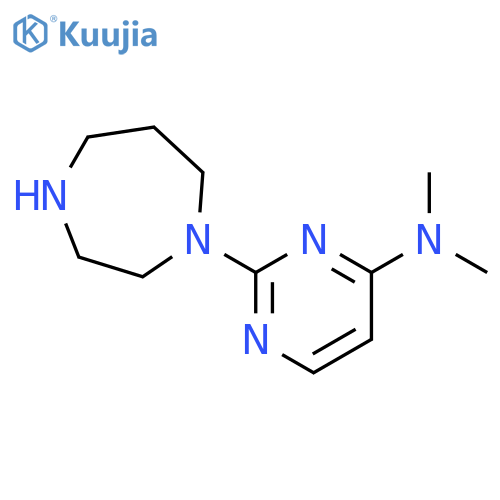

2090945-51-8 structure

商品名:2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine

CAS番号:2090945-51-8

MF:C11H19N5

メガワット:221.302061319351

CID:6452153

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine 化学的及び物理的性質

名前と識別子

-

- 2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine

- 4-Pyrimidinamine, 2-(hexahydro-1H-1,4-diazepin-1-yl)-N,N-dimethyl-

-

- インチ: 1S/C11H19N5/c1-15(2)10-4-6-13-11(14-10)16-8-3-5-12-7-9-16/h4,6,12H,3,5,7-9H2,1-2H3

- InChIKey: HJKWNUTVWPEOIE-UHFFFAOYSA-N

- ほほえんだ: C1(N2CCCNCC2)=NC=CC(N(C)C)=N1

じっけんとくせい

- 密度みつど: 1.106±0.06 g/cm3(Predicted)

- ふってん: 394.9±52.0 °C(Predicted)

- 酸性度係数(pKa): 9.96±0.20(Predicted)

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1912-0348-2.5g |

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |

2090945-51-8 | 95%+ | 2.5g |

$831.0 | 2023-09-06 | |

| Life Chemicals | F1912-0348-5g |

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |

2090945-51-8 | 95%+ | 5g |

$1255.0 | 2023-09-06 | |

| Life Chemicals | F1912-0348-1g |

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |

2090945-51-8 | 95%+ | 1g |

$380.0 | 2023-09-06 | |

| Life Chemicals | F1912-0348-0.5g |

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |

2090945-51-8 | 95%+ | 0.5g |

$361.0 | 2023-09-06 | |

| Life Chemicals | F1912-0348-0.25g |

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |

2090945-51-8 | 95%+ | 0.25g |

$342.0 | 2023-09-06 | |

| Life Chemicals | F1912-0348-10g |

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine |

2090945-51-8 | 95%+ | 10g |

$1763.0 | 2023-09-06 |

2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

2090945-51-8 (2-(1,4-diazepan-1-yl)-N,N-dimethylpyrimidin-4-amine) 関連製品

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬